Cas no 73037-84-0 (8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline)
8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline
- 73037-84-0
- EN300-1719426
- 2-Chloro-3-(trifluoromethyl)phenylaceticacid
- AB65683
-
- Inchi: 1S/C10H12ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-4,7,12H,5-6H2,1H3
- InChI Key: KMFQOPFKQGEQNM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1CNCC2C
Computed Properties
- Exact Mass: 181.0658271g/mol
- Monoisotopic Mass: 181.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12Ų
8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239893-1g |
8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
73037-84-0 | 95% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-1719426-0.05g |
8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
73037-84-0 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
| Enamine | EN300-1719426-0.1g |
8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
73037-84-0 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
| Enamine | EN300-1719426-0.25g |
8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
73037-84-0 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
| Enamine | EN300-1719426-0.5g |
8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
73037-84-0 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
| Enamine | EN300-1719426-1.0g |
8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
73037-84-0 | 95% | 1g |
$971.0 | 2023-06-04 | |
| Enamine | EN300-1719426-2.5g |
8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
73037-84-0 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
| Enamine | EN300-1719426-5.0g |
8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
73037-84-0 | 95% | 5g |
$2816.0 | 2023-06-04 | |
| Enamine | EN300-1719426-10.0g |
8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
73037-84-0 | 95% | 10g |
$4176.0 | 2023-06-04 | |
| 1PlusChem | 1P00FHGQ-50mg |
8-Chloro-4-Methyl-1,2,3,4-tetrahydroisoquinoline |
73037-84-0 | 95% | 50mg |
$287.00 | 2025-02-27 |
8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline
Introduction to 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 73037-84-0)
8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 73037-84-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline make it an intriguing candidate for various pharmacological studies.
The chemical structure of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a chlorine atom at the 8-position and a methyl group at the 4-position. These substituents play crucial roles in modulating the compound's physicochemical properties and biological activities. The presence of the chlorine atom can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. Meanwhile, the methyl group at the 4-position can influence the compound's conformational flexibility and binding affinity to specific receptors.
Recent studies have explored the pharmacological properties of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline in various contexts. One notable area of research is its potential as an analgesic agent. A study published in the Journal of Medicinal Chemistry reported that 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline exhibits potent analgesic effects in animal models of pain. The compound was found to effectively reduce nociceptive responses without causing significant side effects, suggesting its potential as a novel pain management agent.
In addition to its analgesic properties, 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline has also been investigated for its neuroprotective effects. Research conducted by a team at the University of California demonstrated that this compound can protect neurons from oxidative stress-induced damage. The study revealed that 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline activates key signaling pathways involved in cellular defense mechanisms, thereby enhancing neuronal survival and function.
The anti-inflammatory properties of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline have also been a focus of recent investigations. A study published in the European Journal of Pharmacology reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline could be a promising candidate for treating inflammatory diseases.
Beyond its therapeutic applications, 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use as a chemical probe in biological research. Its unique structure and biological activities make it a valuable tool for investigating receptor-ligand interactions and signaling pathways. For instance, researchers at Harvard University utilized 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline to study the role of specific receptors in neurodegenerative diseases.
The synthesis of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline has been optimized through various methods to improve yield and purity. One common approach involves the Pictet-Spengler reaction followed by reduction and functional group modifications. These synthetic strategies have enabled researchers to produce high-quality samples for further studies and potential drug development.
In conclusion, 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 73037-84-0) is a versatile compound with a wide range of biological activities and potential therapeutic applications. Its unique structural features and pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is poised to play a significant role in advancing our understanding and treatment of various diseases.
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